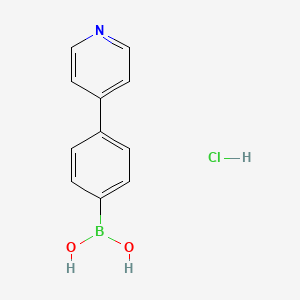
(4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridine ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride typically involves the coupling of phenylboronic acid with 4-bromopyridine. The reaction is catalyzed by palladium and often employs a base such as potassium carbonate in a suitable solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
(4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl halide, facilitated by a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol)
Conditions: Inert atmosphere (nitrogen or argon), temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in stabilizing the intermediate complexes and facilitating the transfer of the aryl group to the palladium center[5][5].
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Pyridine-4-boronic acid
- (4-Bromophenyl)boronic acid
Uniqueness
(4-(Pyridin-4-yl)phenyl)boronic acid hydrochloride is unique due to the presence of both a pyridine and a phenyl ring, which enhances its reactivity and versatility in cross-coupling reactions. The combination of these functional groups allows for the synthesis of more complex and diverse organic molecules compared to simpler boronic acids .
特性
分子式 |
C11H11BClNO2 |
|---|---|
分子量 |
235.47 g/mol |
IUPAC名 |
(4-pyridin-4-ylphenyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C11H10BNO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8,14-15H;1H |
InChIキー |
QMMBXVRDTVMJDS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=CC=NC=C2)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


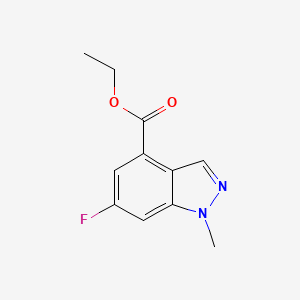
![4-(Benzo[b]thiophen-3-yl)butan-2-ol](/img/structure/B13650065.png)
![(S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13650068.png)
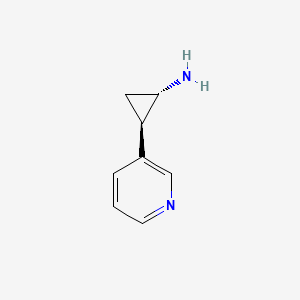
![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
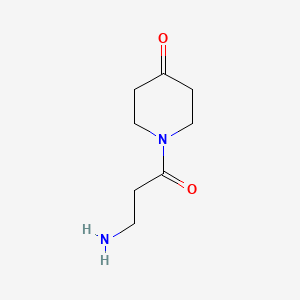

![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650098.png)
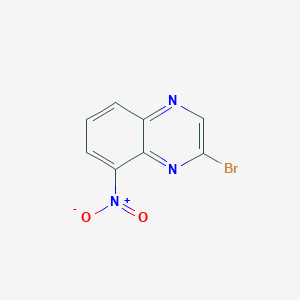
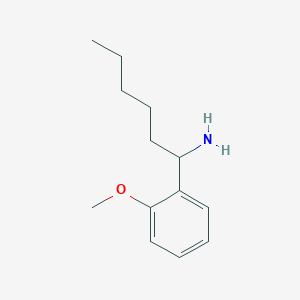
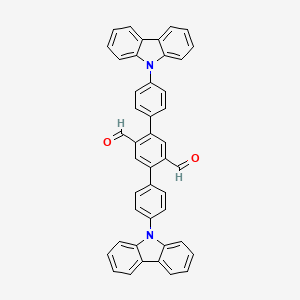
![1-[4-(Propan-2-yl)phenyl]pent-4-en-1-ol](/img/structure/B13650117.png)
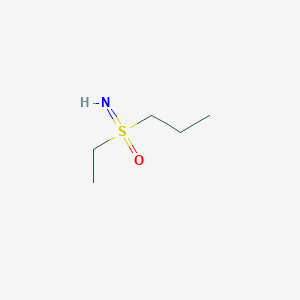
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)
